molecular formula C13H17NO4 B14547259 6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one

6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one

Cat. No.: B14547259
M. Wt: 251.28 g/mol
InChI Key: QCPQOJYWCABKOE-GXDHUFHOSA-N
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Description

6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one is a complex organic compound with a unique structure that includes a pyran ring, hydroxyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one can be achieved through a multi-step process involving several key reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde to form the pyran ring. This is followed by the introduction of the ethyl and prop-2-enoxycarbonimidoyl groups through nucleophilic substitution reactions. The reaction conditions typically involve the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl and prop-2-enoxycarbonimidoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups, depending on the reactants used.

Scientific Research Applications

6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A precursor in the synthesis of the compound, known for its use in various organic reactions.

    Methyl butyrate: An ester with a similar structure, used in the flavor and fragrance industry.

    Ethyl propionate: Another ester with similar properties, used in the production of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one

InChI

InChI=1S/C13H17NO4/c1-4-7-17-14-10(6-3)12-11(15)8-9(5-2)18-13(12)16/h4,8,15H,1,5-7H2,2-3H3/b14-10+

InChI Key

QCPQOJYWCABKOE-GXDHUFHOSA-N

Isomeric SMILES

CCC1=CC(=C(C(=O)O1)/C(=N/OCC=C)/CC)O

Canonical SMILES

CCC1=CC(=C(C(=O)O1)C(=NOCC=C)CC)O

Origin of Product

United States

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